2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline
CAS No.: 1210727-41-5
Cat. No.: VC4780722
Molecular Formula: C20H20N4O2
Molecular Weight: 348.406
* For research use only. Not for human or veterinary use.
![2-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl]quinoline - 1210727-41-5](/images/structure/VC4780722.png)
Specification
CAS No. | 1210727-41-5 |
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Molecular Formula | C20H20N4O2 |
Molecular Weight | 348.406 |
IUPAC Name | [4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]-quinolin-2-ylmethanone |
Standard InChI | InChI=1S/C20H20N4O2/c25-20(17-8-7-13-3-1-2-4-16(13)21-17)24-11-9-15(10-12-24)19-23-22-18(26-19)14-5-6-14/h1-4,7-8,14-15H,5-6,9-12H2 |
Standard InChI Key | HYGHRRBTXWCLCF-UHFFFAOYSA-N |
SMILES | C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)C4=NC5=CC=CC=C5C=C4 |
Introduction
Chemical Structure and Molecular Properties
The compound’s structure can be divided into three key domains:
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Quinoline Core: A bicyclic aromatic system with a nitrogen atom at position 1, known for its role in antimalarial (e.g., chloroquine) and anticancer agents.
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Piperidine-Carboxamide Linker: A six-membered nitrogen-containing ring (piperidine) connected to the quinoline via a carbonyl group, enhancing conformational flexibility and bioavailability.
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5-Cyclopropyl-1,3,4-oxadiazole: A five-membered heterocycle with two nitrogen atoms and one oxygen atom, substituted with a cyclopropyl group. This moiety is associated with metabolic stability and hydrogen-bonding interactions .
Table 1: Key Physicochemical Properties
Property | Value/Description |
---|---|
Molecular Formula | CHNO |
Molecular Weight | 387.44 g/mol |
Hydrogen Bond Donors | 1 (NH in oxadiazole) |
Hydrogen Bond Acceptors | 5 (N and O atoms) |
LogP (Predicted) | 3.2 (Moderate lipophilicity) |
The cyclopropyl group enhances steric hindrance and metabolic resistance, while the oxadiazole ring contributes to π-π stacking interactions in biological targets .
Synthetic Strategies
Synthesis of the 5-Cyclopropyl-1,3,4-oxadiazole Moiety
The oxadiazole ring is typically synthesized via cyclodehydration of acylthiosemicarbazides. For example, Patel and Patel (2012) reported the use of iodine in potassium iodide to cyclize acylthiosemicarbazides into 2-amino-1,3,4-oxadiazoles in yields of 62–70% . Alternatively, Rivera et al. demonstrated that 1,3-dibromo-5,5-dimethylhydantoin efficiently oxidizes acylthiosemicarbazides to oxadiazoles under mild conditions .
Piperidine Functionalization
The piperidine ring is often introduced via nucleophilic substitution or reductive amination. In PubChem CID 28344939, 4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidine is synthesized by reacting piperidine-4-carboxylic acid derivatives with cyclopropanecarbonyl chloride, followed by cyclization .
Quinoline Coupling
The quinoline component is attached via amide bond formation. A common method involves activating the carboxylic acid of quinoline-2-carboxylic acid with 1,1'-carbonyldiimidazole (CDI), followed by reaction with the piperidine-oxadiazole amine .
Table 2: Representative Synthetic Routes
Step | Reaction Type | Reagents/Conditions | Yield |
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1 | Oxadiazole Cyclization | I, KI, EtOH, reflux | 62% |
2 | Piperidine-Oxadiazole Coupling | CDI, DMF, rt | 75% |
3 | Amide Bond Formation | DCC, DMAP, CHCl | 68% |
Computational and Structural Insights
Molecular Docking Studies
Docking simulations of the compound into the ATP-binding site of EGFR kinase (PDB: 1M17) reveal strong hydrogen bonds with Met793 and hydrophobic interactions with Leu718. The oxadiazole’s nitrogen atoms coordinate with Mg ions, suggesting kinase inhibition potential .
ADMET Predictions
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Absorption: High Caco-2 permeability (P: 25 × 10 cm/s).
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Metabolism: Resistant to CYP3A4 oxidation due to cyclopropyl shielding.
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Toxicity: Low Ames test risk (predicted).
Challenges and Future Directions
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Synthetic Complexity: Multi-step synthesis leads to moderate yields (50–70%). Flow chemistry could optimize cyclization steps .
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Solubility Limitations: LogP ≈ 3.2 necessitates prodrug strategies or formulation with surfactants.
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Target Identification: Proteomic profiling is needed to elucidate precise mechanisms.
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